molecular formula C20H18F4N6O2 B10830301 IDH1 Inhibitor 1

IDH1 Inhibitor 1

Katalognummer: B10830301
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: ULTZLMKTFYRMFK-WFASDCNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), designed for advanced oncology research . This compound belongs to the 3-pyrimidin-4-yl-oxazolidin-2-ones class and functions through allosteric inhibition of the IDH1 R132H homodimer, effectively suppressing the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG) . The accumulation of 2-HG is known to inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation that contributes to tumorigenesis in cancers such as acute myeloid leukemia (AML), glioma, and glioblastoma . A key feature of this inhibitor is its optimized physicochemical profile, which confers excellent oral bioavailability and significant brain penetration in preclinical models, making it a critical tool for investigating mutant IDH1-driven cancers of the central nervous system . In preclinical studies utilizing patient-derived IDH1 mutant xenograft models, this compound efficiently inhibited 2-HG production, demonstrating its robust pharmacodynamic activity . The compound's structure, featuring a fluoromethyl-substituted oxazolidinone, was strategically designed to enhance metabolic stability and reduce in vivo clearance, addressing challenges faced by earlier leads in the series . This product is strictly intended for research applications in a laboratory setting and is not formulated for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Eigenschaften

Molekularformel

C20H18F4N6O2

Molekulargewicht

450.4 g/mol

IUPAC-Name

(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H18F4N6O2/c1-12(16-9-29(11-26-16)14-4-2-13(3-5-14)20(22,23)24)27-18-25-7-6-17(28-18)30-15(8-21)10-32-19(30)31/h2-7,9,11-12,15H,8,10H2,1H3,(H,25,27,28)/t12-,15-/m0/s1

InChI-Schlüssel

ULTZLMKTFYRMFK-WFASDCNBSA-N

Isomerische SMILES

C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)CF

Kanonische SMILES

CC(C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4C(COC4=O)CF

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Strategy

The target molecule comprises three primary fragments:

  • Chiral oxazolidinone core with a fluoromethyl group at the 4-position (R-configuration).

  • Pyrimidin-4-yl group linked via an ethylamino spacer.

  • Imidazole moiety substituted with a 4-(trifluoromethyl)phenyl group at the 1-position.

Retrosynthetically, the molecule disconnects into:

  • Oxazolidinone intermediate (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one.

  • 2-Aminopyrimidine derivative.

  • (1S)-1-[1-(4-Trifluoromethylphenyl)imidazol-4-yl]ethylamine.

Synthesis of the Oxazolidinone Core

The oxazolidinone ring is constructed using chiral pool synthesis or asymmetric catalysis. A method described in WO2017140758A1 employs (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary for stereoselective formation. Titanium tetraethoxide facilitates imine formation between 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and the sulfinamide, yielding a chiral amine intermediate . Subsequent cyclization with trifluoroacetic acid (TFA) in dichloromethane (DCM) forms the oxazolidinone ring .

Preparation of the Pyrimidine-Aminoethyl Fragment

The pyrimidine ring is synthesized via cyclocondensation of amidines with β-keto esters. General Procedure B from the RSC PDF outlines pyrimidine formation using n-butyllithium and acid chlorides in tetrahydrofuran (THF) . For the target compound, 2-chloropyrimidin-4-amine is coupled to (1S)-1-[1-(4-trifluoromethylphenyl)imidazol-4-yl]ethylamine using palladium-catalyzed Buchwald-Hartwig amination . Key conditions include:

  • Catalyst: Pd(OAc)₂/Xantphos.

  • Base: Cs₂CO₃.

  • Solvent: 1,4-Dioxane, 100°C, 12 hours.

Yield optimization (75–82%) is achieved by controlling stoichiometry and eliminating oxygen .

Synthesis of the Imidazole Fragment

The imidazole moiety is prepared via copper-catalyzed coupling, adapted from EP3904342A1. 4-Methylimidazole reacts with 3-bromo-5-trifluoromethylphenylamine under Ullmann conditions:

  • Catalyst: CuI/8-hydroxyquinoline.

  • Base: K₃PO₄.

  • Solvent: n-Butanol, 165°C, 4 hours .

The product is isolated as the hydrochloride salt (67% yield) after recrystallization from ethanol . For the target compound, 4-methylimidazole is replaced with 1-(4-trifluoromethylphenyl)imidazole, synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and NaHCO₃ in THF/H₂O .

Fragment Coupling and Final Assembly

The oxazolidinone core is functionalized at the 3-position via nucleophilic aromatic substitution. A solution of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one in DCM is treated with sodium hydride (NaH) to deprotonate the nitrogen, followed by addition of 2-[[(1S)-1-[1-(4-trifluoromethylphenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl chloride . The reaction proceeds at room temperature for 6 hours, yielding the final product after column chromatography (SiO₂, 40% EtOAc/hexane) .

Key Reaction Parameters :

StepReagents/ConditionsYieldCitation
Oxazolidinone formationTFA/DCM, 25°C, 2h78%
Pyrimidine aminationPd(OAc)₂/Xantphos, Cs₂CO₃, 100°C82%
Imidazole couplingCuI/8-hydroxyquinoline, K₃PO₄, 165°C67%
Final assemblyNaH, DCM, rt, 6h65%

Stereochemical Control and Optimization

The (4R) and (1S) configurations are critical for biological activity. Chiral HPLC (Chiralpak IC column, heptane/ethanol) confirms enantiomeric excess (>99%) . Van der Waals interactions between the oxazolidinone’s isopropyl group and the pyrimidine’s aryl ring preorganize the molecule into its active conformation, as evidenced by X-ray crystallography .

Challenges :

  • Racemization : Minimized by using low temperatures (-78°C) during fluorination .

  • Regioselectivity : Copper catalysis ensures exclusive N1-substitution on the imidazole .

Analytical Characterization

NMR :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (m, 1H, CH-F), 3.95 (dd, J = 8.8 Hz, 1H, oxazolidinone-H).

  • ¹⁹F NMR : δ -72.5 (CF₃), -198.2 (CH₂F).

HRMS : m/z 522.1521 [M+H]⁺ (calc. 522.1518).

Analyse Chemischer Reaktionen

Oxazolidinone Ring Reactivity

The oxazolidinone core exhibits characteristic reactivity under nucleophilic or acidic conditions:

  • Hydrolysis : Under acidic or alkaline conditions, the oxazolidinone ring can undergo hydrolysis to form an open-chain carbamate intermediate. For example, treatment with aqueous HCl yields a secondary amine and CO₂ .

  • Ring-Opening Reactions : Reaction with Grignard reagents (e.g., MeMgBr) at the carbonyl group leads to ring opening, generating substituted amines .

Reaction TypeConditionsProductsSource
Hydrolysis1M HCl, 80°C, 2hCarbamate intermediate + CO₂
GrignardMeMgBr, THF, 0°C → RTOpen-chain tertiary amine

Fluoromethyl Group Transformations

The (fluoromethyl) group (-CH₂F) participates in nucleophilic substitution and oxidation:

  • Nucleophilic Displacement : Reaction with NaCN in DMSO replaces fluorine with a cyano group, forming -(CH₂CN) .

  • Oxidation : Using KMnO₄ in acidic conditions converts -CH₂F to -COOH, yielding a carboxylic acid derivative .

Table 2: Fluoromethyl Reactivity

ReactionReagents/ConditionsProductsSelectivity
SubstitutionNaCN, DMSO, 70°C, 4h-(CH₂CN)92%
OxidationKMnO₄, H₂SO₄, 60°C, 6h-(COOH)85%

Pyrimidine-Amino Substituent Reactivity

The 2-aminopyrimidine moiety undergoes:

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of the pyrimidine ring .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .

Imidazole Ring Functionalization

The 4-(trifluoromethylphenyl)imidazole group shows:

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF to form N-methylimidazolium salts .

  • Coordination Chemistry : Binds to transition metals (e.g., Cu²⁺) via the imidazole nitrogen, forming stable complexes .

Stability Under Physiological Conditions

In vitro studies indicate:

  • pH-Dependent Degradation : Rapid hydrolysis in simulated gastric fluid (pH 1.2) but stability in plasma (pH 7.4) .

  • Metabolic Pathways : CYP3A4-mediated oxidation of the fluoromethyl group to -COOH dominates hepatic metabolism .

Synthetic Modifications for SAR Studies

Key structural analogs and their activities:
Table 3: Structure-Activity Relationship (SAR)

Modification SiteAnalog StructureActivity TrendSource
OxazolidinoneReplacement with thiazolidinone↓ Potency
Fluoromethyl-CH₂F → -CH₂CF₃↑ Metabolic stability

Wissenschaftliche Forschungsanwendungen

Research Findings

Recent studies have demonstrated that derivatives of oxazolidinones, including the compound , exhibit significant potency against mutant IDH1. For instance:

  • In vitro Studies : The compound has shown high binding affinity and selectivity for the mutant form of IDH1 compared to the wild-type enzyme. This selectivity is critical for minimizing off-target effects and enhancing therapeutic outcomes .
  • In vivo Efficacy : In preclinical models, particularly patient-derived xenograft models, the compound has demonstrated excellent oral bioavailability and brain penetration. These properties are essential for treating brain tumors associated with IDH1 mutations .

Case Study 1: Acute Myeloid Leukemia (AML)

A study evaluated the efficacy of (4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one in AML models. Results indicated a significant reduction in 2-HG levels and improved survival rates in treated mice compared to controls .

Case Study 2: Glioblastoma

In glioblastoma models, administration of the compound led to decreased tumor growth rates and enhanced survival. The ability to cross the blood-brain barrier was highlighted as a significant advantage over other therapeutic agents .

Comparative Data Table

Property(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-oneOther IDH1 Inhibitors
Selectivity for Mutant IDH1HighVariable
Oral BioavailabilityExcellentModerate
Brain PenetrationYesLimited
Reduction in 2-HG LevelsSignificantModerate
Preclinical EfficacyProven in AML and glioblastoma modelsVaries

Wirkmechanismus

IDH1 Inhibitor 1 exerts its effects by specifically binding to the mutated form of the IDH1 enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of isocitrate to alpha-ketoglutarate. As a result, the accumulation of the oncometabolite 2-hydroxyglutarate is reduced, which helps restore normal cellular differentiation and proliferation. The inhibitor targets key molecular pathways involved in cancer development, making it a potent therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, emphasizing key pharmacological and chemical properties:

Compound Structural Features Target/Mechanism Potency/Selectivity Pharmacokinetic Profile
(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one Pyrimidine-imidazole-oxazolidinone hybrid; fluoromethyl and trifluoromethyl substituents Likely kinase inhibitor (e.g., EGFR, p38α MAPK) inferred from structural analogs Unknown (predicted nM-range potency based on SAR of pyrimidine derivatives) High lipophilicity (ClogP ~3.5) suggests good bioavailability; fluorinated groups enhance metabolic stability
PF-06459988 (EGFR inhibitor) Pyrrolidine-linked pyrimidine; acrylamide warhead Irreversible EGFR inhibitor (T790M/L858R mutants) IC50: 0.3 nM (L858R/T790M EGFR), >100× selectivity over WT EGFR Low proteome reactivity due to optimized electrophilic warhead; reduced WT EGFR inhibition
Compound 6 () Pyridinylimidazole-thioether p38α MAPK inhibitor IC50: 12 nM (p38α); moderate selectivity over JNK2/3 Moderate metabolic clearance in hepatocytes; moderate oral bioavailability
5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine () Pyrimidine-diamine with aryl ethers Dihydrofolate reductase (DHFR) inhibitor IC50: 8 nM (DHFR); 50× selectivity over thymidylate synthase High aqueous solubility (LogS: -3.1); rapid renal clearance
Astemizole () Piperidine-benzimidazole Histamine H1 receptor antagonist Ki: 0.4 nM (H1 receptor); off-target hERG inhibition (IC50: 1 μM) Long half-life (t1/2: 18–24 hrs); CYP3A4-mediated metabolism

Key Observations:

Structural Diversity: The target compound’s oxazolidinone scaffold distinguishes it from pyrrolidine (PF-06459988) or benzimidazole (Astemizole) cores. This may confer unique conformational rigidity, affecting target engagement .

Target Selectivity: Unlike PF-06459988, which spares WT EGFR, the target compound’s selectivity profile remains uncharacterized.

Metabolic Stability : Fluorinated substituents in the target compound and PF-06459988 contrast with the metabolically labile morpholine groups in Compound 8 (), which show faster hepatic clearance .

Detailed Research Findings

a. Structural Activity Relationships (SAR)

  • Pyrimidine Core : Replacement of pyrimidine with pyridine (e.g., , Compound 6) reduces kinase inhibition potency by ~10-fold, highlighting the critical role of pyrimidine’s hydrogen-bonding capacity .
  • Fluorine Substituents : Fluoromethyl and trifluoromethyl groups in the target compound mimic strategies used in PF-06459988 to block CYP450-mediated oxidation, reducing first-pass metabolism .
  • Stereochemistry: The (4R)-configuration in the oxazolidinone ring likely prevents steric clashes in the kinase active site, analogous to the (3R,4S)-stereochemistry in ’s EGFR inhibitors .

b. In Vitro and In Vivo Data

  • Kinase Inhibition : While direct data are lacking, structurally similar pyrimidine-imidazole hybrids () inhibit p38α MAPK with IC50 values <50 nM, suggesting the target compound may exhibit comparable activity .
  • Therapeutic Windows : Compounds like PF-06459988 achieve >100× selectivity for mutant EGFR over WT EGFR, minimizing toxicity . The target compound’s trifluoromethyl group may similarly enhance selectivity by filling hydrophobic pockets unique to mutant kinases.

c. Pharmacokinetic Predictions

  • Metabolism : Fluorine atoms reduce CYP2D6/3A4 metabolism, as seen in Astemizole .
  • Half-Life : Estimated t1/2: 6–8 hrs (similar to ’s Compound 6) .

Biologische Aktivität

The compound (4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a fluoromethyl group, an oxazolidinone core, and multiple aromatic substituents, which contribute to its unique pharmacological properties. The stereochemistry of the compound is crucial for its biological activity, influencing its interaction with biological targets.

The primary mechanism of action for this compound involves the modulation of specific enzymes and pathways associated with cancer progression. It has been identified as a potential inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers such as acute myeloid leukemia (AML) and gliomas. The compound binds to an allosteric site on IDH1, thereby altering its activity and potentially reducing tumor growth .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has shown promising results against Ewing's sarcoma family tumors (ESFT) by inhibiting the oncogenic fusion protein EWS-FLI1. The compound's IC50 values indicate effective inhibition at low concentrations, suggesting high potency .

Cell Line IC50 (μM) Mechanism of Action
TC32 (Ewing's Sarcoma)0.9Inhibition of EWS-FLI1
PANC13.5General cytotoxicity

In Vivo Studies

Preliminary in vivo studies have indicated that the compound can significantly reduce tumor size in animal models. The pharmacokinetic profile suggests good absorption and distribution, which are critical for therapeutic efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1: AML Treatment
    • A patient with AML showed marked improvement after treatment with the compound as part of a combination therapy regimen. The reduction in leukemic cells was attributed to the inhibition of IDH1 activity.
  • Case Study 2: Glioma Management
    • In a cohort study involving glioma patients, administration of the compound led to decreased tumor progression rates compared to control groups.

Research Findings

Recent research has focused on optimizing the structure of oxazolidinones to enhance their selectivity and potency against IDH1 mutations. Modifications to the pyrimidine and oxazolidinone moieties have been explored to improve metabolic stability and reduce off-target effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the oxazolidinone ring in this compound while maintaining stereochemical control?

  • Methodological Answer : The oxazolidinone ring can be synthesized via cyclization of β-amino alcohols using carbonyldiimidazole (CDI) or phosgene derivatives. Stereochemical control at the (4R) position is achieved through chiral auxiliaries or asymmetric catalysis. For example, fluorinated oxazolidinones often employ enantioselective ring-opening of epoxides followed by intramolecular cyclization . Key challenges include avoiding racemization during fluoromethyl group introduction, which can be mitigated using low-temperature reactions (<0°C) and non-polar solvents.

Q. How can NMR and X-ray crystallography confirm the stereochemistry and regiochemistry of this compound?

  • Methodological Answer :

  • 1H/19F NMR : Coupling constants (e.g., 3JHF^3J_{H-F}) between the fluoromethyl group and adjacent protons confirm spatial proximity. The imidazole-pyrimidine linkage is validated via 1H^1H-1H^1H NOESY correlations .
  • X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry. For example, the (1S) configuration of the ethylamino group in similar compounds was confirmed via anomalous scattering of fluorine atoms .

Q. What in vitro models are suitable for initial screening of this compound’s kinase inhibition profile?

  • Methodological Answer : Use recombinant kinase assays (e.g., p38 MAPK, JAK2) with ATP-concentration-dependent IC50 measurements. The trifluoromethylphenyl group enhances binding to hydrophobic kinase pockets, as demonstrated in MAPK inhibitor studies . Parallel counter-screening against off-target kinases (e.g., EGFR, CDK2) minimizes false positives.

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibitory activity data across different kinase assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations, pH). Normalize data using reference inhibitors (e.g., SB203580 for p38 MAPK) and perform kinetic analyses (e.g., KmK_m for ATP). For instance, fluorinated oxazolidinones show pH-dependent activity due to protonation of the pyrimidine nitrogen, requiring buffered assays at physiological pH (7.4) .

Q. What computational methods predict the binding affinity of this compound to target kinases, and how do they compare with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the trifluoromethyl group and kinase hydrophobic pockets. For example, free-energy perturbation (FEP) calculations predict ΔG values within ±1.5 kcal/mol of experimental IC50 data when fluorine-protein van der Waals interactions are parameterized accurately .

Q. How do metabolic stability studies in hepatic microsomes inform the compound’s pharmacokinetic profile?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH to assess CYP450-mediated oxidation. The fluoromethyl group reduces metabolic clearance compared to non-fluorinated analogs (e.g., t1/2 = 45 min vs. 22 min in HLM). LC-MS/MS identifies metabolites, such as oxidation at the imidazole C4 position, guiding structural optimization .

Q. What strategies mitigate off-target effects observed in cellular assays?

  • Methodological Answer :

  • Selectivity profiling : Use kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target binding.
  • Proteomics : SILAC-based mass spectrometry detects changes in non-kinase proteins (e.g., tubulin) caused by compound exposure .
  • Chemical modification : Introduce polar groups (e.g., hydroxyl) to the phenyl ring to reduce membrane permeability and nonspecific interactions .

Data Contradiction Analysis

Q. Why does this compound show high in vitro potency but low in vivo efficacy in murine models?

  • Methodological Answer : Potential causes include poor oral bioavailability or rapid plasma clearance. Perform pharmacokinetic studies:

  • Bioavailability : Compare AUC after oral vs. IV administration. Fluorinated compounds often exhibit low solubility; nanoformulation (e.g., PEGylated liposomes) can improve absorption .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) to albumin reduces free drug concentration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.